5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole
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Overview
Description
5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole is a halogenated aromatic compound characterized by the presence of chlorine and fluorine atoms on a benzo[d][1,3]dioxole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole typically involves halogenation reactions. One common method is the direct chlorination and fluorination of the corresponding benzo[d][1,3]dioxole precursor. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl₂) and fluorinating agents like xenon difluoride (XeF₂) under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding hydroxyl derivatives.
Substitution: Halogen atoms on the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Hydroxyl derivatives or other reduced forms.
Substitution Products: Alkyl or aryl substituted derivatives.
Scientific Research Applications
5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to apoptosis and cell signaling pathways.
Industry: The compound is used in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole: Similar structure with bromine instead of one of the chlorine atoms.
2,2-Difluorobenzo[d][1,3]dioxole: Lacks the chlorine atoms present in the compound of interest.
Uniqueness: 5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole is unique due to its specific halogenation pattern, which influences its reactivity and potential applications. The presence of both chlorine and fluorine atoms on the aromatic ring provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5,6-dichloro-2,2-difluoro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFORELLOFIVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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